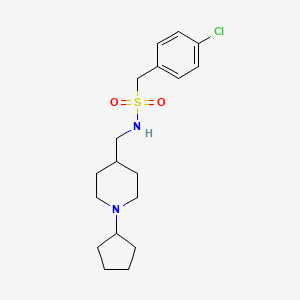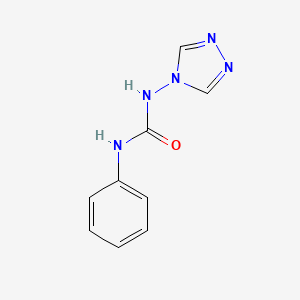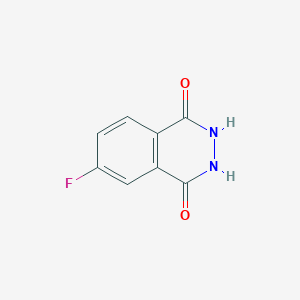
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO7 and its molecular weight is 425.437. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic derivatives have been synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions are significant for producing a variety of derivatives with potential applications in medicinal chemistry and materials science. For example, Bacchi et al. (2005) described the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones, demonstrating the versatility of these methods in creating complex heterocyclic structures (Bacchi et al., 2005).
Photodynamic Therapy Agents
Phthalocyanine derivatives, which share structural similarities with the queried compound, have been explored for their potential as photodynamic therapy (PDT) agents. Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, which showed promising singlet oxygen production yields and demonstrated significant cytotoxicity against cancer cell lines in vitro. These findings underscore the potential of heterocyclic compounds in developing new PDT agents for cancer treatment (Kucińska et al., 2015).
Catalytic Activities
The role of heterocyclic compounds in catalysis has been investigated, with specific attention to their ability to facilitate important chemical transformations. Chakraborty et al. (2014) studied zinc(II) complexes with Schiff-base ligands for their catalytic activities in hydrolytic cleavage and DNA interaction, demonstrating the influence of ligand structure on complex nuclearity and bio-relevant catalytic activities. These studies highlight the potential of heterocyclic compounds in catalyzing biologically relevant reactions (Chakraborty et al., 2014).
Insecticidal Applications
Pyridine derivatives, related in structure to the compound of interest, have been evaluated for their insecticidal properties. Bakhite et al. (2014) synthesized and tested various pyridine derivatives against cowpea aphid, with some compounds exhibiting significant insecticidal activity. This research demonstrates the potential application of heterocyclic compounds in developing new, effective insecticides (Bakhite et al., 2014).
Propiedades
IUPAC Name |
[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-3-29-16-5-6-17-19(14-16)30-21(22(17)25)13-15-4-7-18(20(12-15)27-2)31-23(26)24-8-10-28-11-9-24/h4-7,12-14H,3,8-11H2,1-2H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODEKGCWFABGU-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenyl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)
![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)

